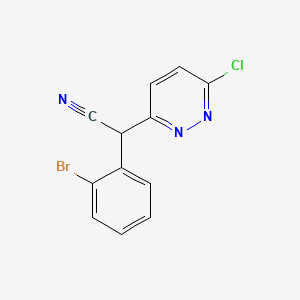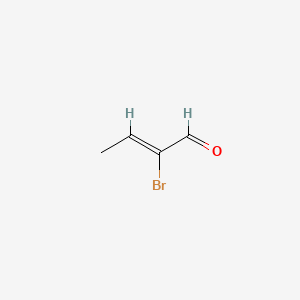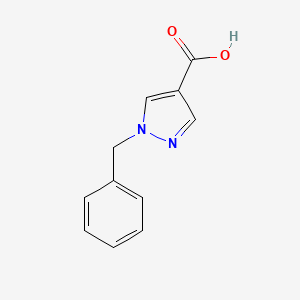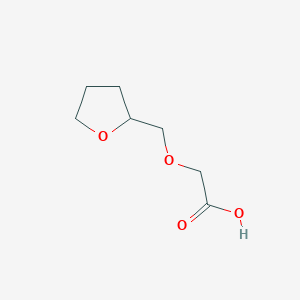
2-Bromocinnamic acid ethyl ester
Overview
Description
2-Bromocinnamic acid ethyl ester is a chemical compound that is part of a broader class of brominated esters. While the provided papers do not directly describe 2-Bromocinnamic acid ethyl ester, they do provide insights into the synthesis, structure, and properties of closely related brominated esters and compounds.
Synthesis Analysis
The synthesis of related brominated esters has been explored in several studies. For instance, a novel reaction pathway was reported for the synthesis of (1E,2E)-3-bromo-4-oxo-N'-tosyl-2-alkenoxylimidic acid ethyl esters, which involves the reaction of 2,3-allenoates with an electrophile (TsNBr2) in the presence of K2CO3, proceeding in a highly stereoselective fashion . Additionally, ethyl 2-bromopropionate, a compound structurally similar to 2-Bromocinnamic acid ethyl ester, was synthesized through esterification of 2-bromopropionic acid and ethanol, with toluenesulfonic acid as a catalyst .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques. For example, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was investigated using X-ray crystallography, NMR, MS, and IR techniques, revealing its crystallization in the monoclinic space group . Similarly, ab initio and DFT calculations were performed on 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester to determine its molecular energies and atomic charge distributions, as well as to calculate bond lengths, bond angles, and torsional angles .
Chemical Reactions Analysis
The papers also discuss the chemical reactions of brominated esters. A novel rearrangement of 2-bromo-1-(bromomethyl)ethyl esters under basic conditions was reported, which leads to the formation of 2-oxopropyl derivatives through a transient dioxolane intermediate . This type of reaction showcases the reactivity of brominated esters and their potential to undergo transformations under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated esters can be inferred from the synthesis and structural analysis. The high yield and purity of ethyl 2-bromopropionate suggest that the esterification process is efficient and can produce compounds with high purity . The detailed crystallographic analysis of related compounds provides insights into their solid-state properties, such as crystallization patterns and molecular packing .
Scientific Research Applications
Tri-Liquid-Phase Catalysis
Research by Hsiao and Weng (1999) explored the synthesis of 2-phenoxyisobutyric acid ethyl ester through tri-liquid-phase catalysis, utilizing 2-bromoisobutyric acid ethyl ester. This study highlighted the factors influencing the formation of a third liquid phase in this catalytic system, contributing to understanding the synthesis mechanisms in organic chemistry (Hsiao & Weng, 1999).
Synthesis of N-(Phenylpyruvoyl) Amino Acids
ChigiraYasuhiro et al. (2006) conducted a study on synthesizing N-(phenylpyruvoyl) amino acids, using 2-bromopropionic esters as a starting point. This research provides insights into the synthesis of complex organic compounds, potentially beneficial for medicinal chemistry (ChigiraYasuhiro et al., 2006).
Marine Sponge Derived Bromopolyacetylenes
A study by Bourguet-Kondracki et al. (1992) identified bioactive bromopolyacetylenes, including Xestospongic acid ethyl ester, from the marine sponge Xestospongia testudinaria. This research is significant in the field of marine natural products and their potential biomedical applications (Bourguet-Kondracki et al., 1992).
Analysis by GC-MS
In 2007, W. Ming analyzed 2-acetyl-hexanoic acid ethyl ester, an important derivative, by gas chromatography-mass spectrometry (GC-MS). This research contributes to the analytical methods in chemistry, especially in identifying and analyzing complex organic compounds (W. Ming, 2007).
Mechanism of Action
The mechanism of ester saponification begins with the nucleophilic addition of a hydroxide ion at the carbonyl carbon to give a tetrahedral alkoxide intermediate . The mechanism of ester reduction is similar to that of acid chloride reduction in that a hydride ion first adds to the carbonyl group, followed by elimination of alkoxide ion to yield an aldehyde .
Future Directions
Borinic acids, which are related to boronic acids like 2-Bromocinnamic acid ethyl ester, have been studied for their propensity to coordinate alcohols, diols, amino alcohols, etc., and have found applications in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . This suggests potential future directions for the study and application of 2-Bromocinnamic acid ethyl ester and similar compounds.
properties
IUPAC Name |
ethyl (E)-3-(2-bromophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVAHDSHDPZGMY-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromocinnamic acid ethyl ester | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)





![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)
![3-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1276476.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1276479.png)
![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)